Barium periodate
Description
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);diperiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTZWBSEDRHYPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(IO4)2, BaI2O8 | |
| Record name | barium periodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160096 | |
| Record name | Barium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13718-58-6 | |
| Record name | Barium periodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium periodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BARIUM PERIODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5M6071BA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Historical Perspective and Evolution of Barium Periodate Chemistry
Early Discoveries and Initial Characterization of Periodates
The foundation of periodate (B1199274) chemistry was laid in 1833 when Heinrich Gustav Magnus and C. F. Ammermüller first synthesized periodic acid. wikipedia.orgwikipedia.orgtestbook.comlibretexts.org This discovery opened the door to the study of its corresponding salts, the periodates. wikipedia.org Early work on these compounds was primarily focused on understanding the basic properties and reactions of the newly discovered periodate ion. The initial characterization proved to be a significant challenge for 19th-century chemists. This difficulty was largely due to the complex nature of the periodate anion, which can exist in multiple forms, particularly in aqueous solutions. wikipedia.org This structural versatility was a key hurdle in the early efforts to isolate and identify pure periodate compounds, including those of barium.
Pioneering Synthetic Methods for Barium Periodate Compounds
The synthesis of this compound has been approached through several chemical routes since the initial discovery of periodates. Pioneering methods generally relied on precipitation reactions involving a soluble barium salt and a source of the periodate anion.
One of the earliest general methods for periodate synthesis, which could be adapted for barium salts, was developed by Ammermüller and Magnus. Their approach involved purging an iodine solution with chlorine gas. acs.org Classically, this compound was prepared by reacting a soluble barium salt, such as barium chloride, with a soluble periodate, like potassium periodate. For example, dissolving potassium metaperiodate (KIO₄) in a potassium hydroxide (B78521) (KOH) solution forms a solution containing the dihydrogenorthoperiodate ion ([H₂IO₆]³⁻), from which barium orthoperiodate can be precipitated by adding barium chloride (BaCl₂).
Another common laboratory preparation involves the oxidation of barium iodate (B108269) (Ba(IO₃)₂) in an alkaline solution with a powerful oxidizing agent such as chlorine gas. wikipedia.org Furthermore, the direct reaction between periodic acid and a barium salt like barium hydroxide or barium nitrate (B79036) has been used. wikipedia.org For instance, treating tribarium dihydrogen orthoperiodate with nitric acid is a standard laboratory method to produce periodic acid, a reaction that can be reversed under appropriate conditions. wikipedia.org
These early methods were instrumental in providing the first samples of this compound for study. However, the products were often of variable purity and composition, a direct consequence of the limited understanding of the complex equilibria governing the periodate species in solution. acs.org
Interactive Table: Early Synthetic Methods for this compound
| Reactant 1 | Reactant 2 | Oxidizing Agent | Product | Reference |
| Barium Chloride (BaCl₂) | Potassium Periodate (KIO₄) in KOH | - | Barium Orthoperiodate (Ba₃(H₂IO₆)₂) | |
| Barium Iodate (Ba(IO₃)₂) | Sodium Hydroxide (NaOH) | Chlorine (Cl₂) | Sodium Hydrogen Periodate (precursor) | wikipedia.org |
| Barium Hydroxide (Ba(OH)₂) | Periodic Acid (H₅IO₆) | - | This compound | wikipedia.org |
| Barium Nitrate (Ba(NO₃)₂) | Sodium Periodate (Na₃H₂IO₆) | - | This compound |
Milestones in the Structural Investigation of this compound
The determination of the precise atomic arrangement within this compound was a significant scientific milestone. Early chemical analysis could only provide empirical formulas, leaving the three-dimensional structure unknown. The advent of X-ray diffraction (XRD) was the critical technological advance that allowed chemists to probe the crystal lattice of periodate compounds. wikipedia.orgresearchgate.net
While not a direct study of a barium salt, a foundational moment in understanding periodate structures came from the X-ray crystallographic analysis of periodic acid (H₅IO₆). libretexts.org These studies revealed a slightly deformed octahedral arrangement of oxygen atoms around a central iodine atom, which was crucial for interpreting the structures of its salts. wikipedia.orglibretexts.org
Later, specific investigations into barium-containing periodates provided more detailed insights. For example, the crystal structure of the double perovskite Ba₂NaIO₆ was determined using powder X-ray diffraction. researchgate.net In this compound, the periodate group exists as a perfectly octahedral [IO₆]⁵⁻ unit. researchgate.net This work revised previously accepted structural models and demonstrated the remarkable thermal stability of this particular this compound compound, which is stable up to 800 °C. researchgate.net Such detailed structural analyses, often combining XRD with other techniques like neutron diffraction and spectroscopy, have been essential in building a modern understanding of the solid-state chemistry of this compound. researchgate.net
Historical Context of Periodate Anion Forms and Barium Salts
A defining feature of periodate chemistry is the existence of multiple anionic species, especially in aqueous solutions. wikipedia.org The parent form is the orthoperiodate ion, [IO₆]⁵⁻, derived from orthoperiodic acid (H₅IO₆). wikipedia.org However, this ion is just one part of a complex system of equilibria that are highly dependent on pH. wikipedia.org
Historically, this complexity caused considerable confusion, as researchers were often working with mixtures of different periodate forms without realizing it. acs.org The primary forms of the periodate anion that can exist in solution include:
Metaperiodate: [IO₄]⁻
Orthoperiodate: [IO₆]⁵⁻ and its protonated versions like [H₂IO₆]³⁻ and [H₄IO₆]⁻. wikipedia.orgresearchgate.net
The equilibrium between metaperiodate and orthoperiodate is fundamental. wikipedia.org In many contexts, orthoperiodic acid (H₅IO₆) can be seen as the hydrated form of metaperiodic acid (HIO₄), often written as IO₄⁻·2H₂O, though X-ray crystallography confirms the existence of five distinct I-OH bonds, making the orthoperiodate designation more accurate. wikipedia.org
The formation and precipitation of specific this compound salts are dictated by these equilibria. For instance, in strongly basic solutions, orthoperiodate salts are favored, while metaperiodate salts are more common under neutral or acidic conditions. The low solubility of certain this compound salts, such as barium paraperiodate, has even been used historically as a basis for the gravimetric analysis of periodates. acs.org The gradual elucidation of these various anion forms and their interconversions throughout the 20th century was a critical step toward the controlled synthesis and accurate characterization of pure this compound compounds.
Interactive Table: Key Periodate Anion Forms
| Anion Name | Chemical Formula | Typical Condition | Reference |
| Metaperiodate | [IO₄]⁻ | Neutral or Weak Acid | wikipedia.org |
| Orthoperiodate | [IO₆]⁵⁻ | Basic | wikipedia.org |
| Dihydrogenorthoperiodate | [H₂IO₆]³⁻ | Basic | wikipedia.org |
| Tetrahydrogenorthoperiodate | [H₄IO₆]⁻ | Neutral/Weak Acid | |
| Diperiodate (Mesoperiodate) | [H₂I₂O₁₀]⁴⁻ | Dimerization in solution | wikipedia.org |
Synthesis Methodologies of Barium Periodate Compounds
Conventional Precipitation and Crystallization Routes
Precipitation and crystallization from aqueous solutions represent the most conventional approaches for synthesizing various barium periodate (B1199274) compounds. These methods rely on the reaction of soluble barium salts with periodate sources in a solution, leading to the formation of insoluble barium periodate products.
Reaction of Barium Salts with Alkali Periodates
A common method for preparing this compound compounds involves the reaction of a barium salt with an alkali periodate in an acidic solution. For instance, the precipitation of a barium salt with an alkali periodate in an acid solution yields BaO·Ba(IO₄)₂·7H₂O. atomistry.com The acidity of the solution plays a crucial role; in strongly acidic conditions, a pentahydrate or even a trihydrate (in the presence of nitric acid) can be formed. atomistry.com Another variation of this method involves dissolving a potassium periodate (KIO₄) in potassium hydroxide (B78521) (KOH) to create K₃H₂IO₆, followed by the addition of barium chloride (BaCl₂) to precipitate barium orthoperiodate, Ba₃(H₂IO₆)₂. The resulting precipitate is often difficult to filter using vacuum methods due to clogging and typically requires gravity filtration.
It is also possible to convert sodium periodate into this compound by reacting it with a barium salt of an acid like nitric acid or sulfuric acid. google.com
Precipitation from Aqueous Solutions
This compound compounds can be readily synthesized by direct precipitation from aqueous solutions. A straightforward method involves the reaction of periodic acid (HIO₄) with barium hydroxide (Ba(OH)₂). chemicalbook.com Due to its relative insolubility, the resulting this compound can be separated from the solution by filtration. chemicalbook.com
Another approach involves the co-precipitation method. For example, Ba₅I₂O₁₂ can be synthesized from a precipitate formed by mixing dissolved barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and periodic acid (H₅IO₆). unige.ch The initial precipitate is amorphous. unige.ch Similarly, complex periodates can be formed through precipitation. For instance, mixing a solution of a complex acid with a barium chloride solution can yield a green precipitate, though its composition can be variable. cdnsciencepub.com
Gravimetry, a quantitative analysis method, relies on the formation of less soluble salts like this compound or paraperiodate for the determination of periodate. acs.org
Solid-State and Thermal Synthesis Approaches
High-temperature methods, including thermal decomposition and ceramic techniques, offer alternative routes to synthesize various this compound compounds, particularly complex and anhydrous forms.
Thermal Decomposition Pathways of Barium Precursors
Thermal decomposition of this compound precursors is a key method for obtaining different phases and anhydrous forms. The heptahydrate form of this compound, BaO·Ba(IO₄)₂·7H₂O, loses four water molecules at 200°C and becomes completely dehydrated at 300°C. atomistry.com
The thermal decomposition of various hydrated barium periodates, such as Ba(IO₄)₂·4H₂O, Ba₂I₂O₉·9H₂O, and Ba₃(JO₅)₂·9H₂O, has been studied between 20°C and 700°C. researchgate.net A notable product from the thermal decomposition of Ba₂I₂O₉·9H₂O is BaJO₄·H₂O, which contains iodine in a formal +6 oxidation state and exhibits paramagnetic properties, unlike the diamagnetic nature of other iodates and periodates. researchgate.net
Heating barium iodate (B108269) to a high temperature results in the evolution of iodine and oxygen and the formation of a pentabarium compound, 4BaO·Ba(IO₄)₂. atomistry.com This same compound can also be produced by heating barium iodide in dry air or by the calcination of a dibarium salt. atomistry.com Another pathway to a complex this compound, Ba₅I₂O₁₂, involves the thermal decomposition of barium iodide (BaI₂) in air at 650°C, which is a quantitative reaction. unige.ch
The synthesis of barium titanate (BaTiO₃) through thermal decomposition of barium precursors like barium carbonate (BaCO₃) provides a parallel example of how high-temperature treatment facilitates the formation of complex oxide structures. osf.io
High-Temperature Ceramic Methods for Complex Barium Periodates
Ceramic methods, which involve heating solid reactants to high temperatures, are employed for the synthesis of complex barium periodates. For example, the periodate-based double perovskites M₂NaIO₆ (where M can be Ca, Sr, or Ba) have been prepared at 650°C using ceramic techniques. unige.chunige.ch One approach involves oxidizing iodide (I⁻) to I⁷⁺ using oxygen from the air, followed by crystal growth in the presence of NaF as a mineralizer. unige.chunige.ch An alternative ceramic route is the reaction of an alkali-metal periodate with an alkaline-earth metal hydroxide. unige.chunige.ch
The compound Ba₅I₂O₁₂ can also be formed by heating a precipitate obtained from Ba(OH)₂·8H₂O and H₅IO₆ to around 700°C. unige.ch The addition of a small amount of rubidium oxide (Rb₂O) acts as a mineralizer, aiding in the increase of the crystallite size. unige.ch Differential scanning calorimetry (DSC) analysis of this process shows an endothermic signal at 370°C, with the final transformation to Ba₅I₂O₁₂ occurring above 550°C. unige.ch
Advanced and Green Synthesis Techniques
Recent research has explored more environmentally friendly and efficient methods for synthesizing periodates. While not specific to this compound, the development of green electrochemical synthesis for periodates offers a promising future direction. acs.orgresearchgate.net These methods focus on reducing waste and energy consumption compared to traditional chemical oxidation methods. acs.orgresearchgate.netresearchgate.net
Electrochemical Synthesis and Regeneration Protocols for Periodate
The synthesis of this compound relies on the availability of the periodate anion (IO₄⁻ or its hydrated forms), which serves as a primary precursor. Electrochemical methods have emerged as a cost-effective and environmentally benign alternative to traditional chemical oxidation for producing periodate. acs.orgacs.org These methods are superior to conventional routes that use wasteful and sometimes hazardous oxidants like chlorine gas. acs.org
Historically, the electrochemical synthesis of periodate was first investigated in the early 20th century. acs.org Modern industrial-scale production often involves the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode. wikipedia.orgwikipedia.org However, lead dioxide anodes can be labile, potentially contaminating the product with toxic lead compounds, which are difficult to remove. acs.org To circumvent this, boron-doped diamond (BDD) anodes have been developed as a durable, non-toxic, and metal-free alternative for the direct and efficient oxidation of iodide to periodate. acs.orgresearchgate.net
| Electrode Material | Process | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Lead Dioxide (PbO₂) | Oxidation of iodate to periodate | Historically established, effective catalysis | Potential for toxic lead contamination, anode instability | acs.orgwikipedia.org |
| Boron-Doped Diamond (BDD) | Direct oxidation of iodide to periodate | Durable, non-toxic, metal-free, efficient | Higher initial cost compared to traditional electrodes | acs.orgresearchgate.net |
| Ruthenium Oxide on Titanium (RuOx/Ti) | Cyclic electrochemical synthesis of periodate | High conversion percentage (85%), reduced energy consumption | Potential for corrosion if not operated under optimal conditions | researchgate.net |
Flux Growth Methods for Single Crystal Development
The development of high-quality single crystals is essential for the detailed characterization of a material's structural and physical properties. Flux growth is a powerful technique used to obtain single crystals of compounds that may melt incongruently or at very high temperatures. mdpi.commpg.de The method involves dissolving the polycrystalline material (solute) in a suitable solvent (flux) at high temperatures. mdpi.com Slow cooling of the molten solution allows for the crystallization of the desired compound. google.com
While specific protocols for growing this compound via the flux method are not extensively detailed in the literature, the general principles are widely applicable. For other barium-containing oxides, such as barium titanate and barium hexaferrite, flux growth has been successfully employed. mdpi.comgoogle.com The choice of flux is critical; for instance, sodium carbonate has been used as a solvent for the growth of titanium-substituted barium hexaferrite. mdpi.com The process allows crystal growth to occur at temperatures below the melting point of the target material, which is crucial for preventing decomposition and obtaining low-defect crystals. mdpi.commpg.de Although attempts to grow single crystals of the this compound compound Ba₅I₂O₁₂ have been reported as unsuccessful, flux methods remain a viable avenue for future exploration, potentially enabling the growth of larger, higher-quality crystals. unige.ch
Control of Crystallite Size and Morphology
Role of Mineralizers in Crystal Growth
The size and quality of crystallites obtained from a synthesis are critical, particularly for techniques like ab initio structure determination from powder X-ray diffraction (XRD) data. unige.ch When initial synthesis routes yield powders with very small crystallites, mineralizers can be employed to promote crystal growth. unige.ch A mineralizer is a chemical additive that facilitates the dissolution and recrystallization of a substance, leading to the formation of larger and more perfect crystals without being incorporated into the final crystal lattice. unige.chrsc.org
In the synthesis of the this compound compound Ba₅I₂O₁₂, the powder obtained from the reaction of BaI₂ in air had an average crystal size of approximately 60 nm, which was too small for satisfactory structure solution. unige.ch To overcome this, rubidium oxide (Rb₂O) was successfully used as a mineralizer. unige.chunige.ch The addition of small amounts of Rb₂O to an amorphous precipitate of barium hydroxide and periodic acid before heating was found to improve crystal growth, yielding an almost single-phase powder with an average coherence length suitable for structural analysis. unige.ch Similarly, NaF has been used as a mineralizer in the synthesis of related double perovskite periodates like Ba₂NaIO₆. unige.ch
Impact of Synthesis Conditions on Crystalline Quality
The conditions under which a synthesis is performed have a profound impact on the phase and crystalline quality of the final product. unige.ch For this compound, the thermal treatment of precursors is a critical step that dictates the resulting compound. unige.ch
In one method, an amorphous powder was formed by mixing aqueous solutions of Ba(OH)₂·8H₂O and H₅IO₆. unige.ch Subsequent heating of this dried precipitate led to the formation of different crystalline compounds at distinct temperatures. Differential scanning calorimetry (DSC) revealed endothermic signals suggesting the formation of three different compounds at onset points of 370 °C, 500 °C, and 550 °C. unige.ch The final, well-resolved pattern of Ba₅I₂O₁₂ was obtained after heating to approximately 700 °C. unige.ch This demonstrates that temperature control is crucial for targeting a specific this compound phase. The quality of the crystalline powder, particularly the coherence length of the crystals, is a key factor for obtaining suitable patterns for structural analysis. unige.ch
| Heating Temperature (Onset) | Observed Crystalline Phase | Unit Cell | Reference |
|---|---|---|---|
| 370 °C | Unknown this compound 1 | Orthorhombic | unige.ch |
| 500 °C | Unknown this compound 2 | Hexagonal | unige.ch |
| >550 °C | Ba₅I₂O₁₂ | Orthorhombic | unige.ch |
Stoichiometric and Non-Stoichiometric Compound Formation
The barium-iodine-oxygen system is complex, allowing for the formation of several stoichiometric compounds. A well-characterized example is Ba₅I₂O₁₂, which was synthesized and its structure determined from powder XRD data. unige.ch The synthesis of this compound was sometimes observed as an impurity phase when preparing other barium compounds with a substoichiometric amount of sodium, highlighting the stability of this particular stoichiometry. unige.ch
In addition to Ba₅I₂O₁₂, thermal analysis and XRD studies have identified at least two other distinct, unknown this compound compounds that form at different temperatures before transforming into Ba₅I₂O₁₂. unige.ch This suggests that a variety of stable stoichiometric phases exist within this chemical system.
Non-stoichiometric compounds are materials where the elemental composition deviates from the ideal integer ratio defined by the law of definite proportions. chemeurope.comwikipedia.org This phenomenon is common in solid-state inorganic compounds, particularly transition metal oxides, and arises from point defects in the crystal lattice. chemeurope.comwikipedia.org While specific, measurable non-stoichiometry in this compound has not been explicitly reported, the formation of Ba₅I₂O₁₂ as a byproduct in syntheses with substoichiometric amounts of other cations suggests a complex interplay of components that could potentially lead to defect structures. unige.ch For example, in the synthesis where Rb₂O was used as a mineralizer for Ba₅I₂O₁₂, analysis showed that rubidium was not significantly incorporated into the barium sites, indicating the formation of a stoichiometric compound in that instance. unige.ch
Structural Elucidation and Crystallography of Barium Periodate Phases
X-ray Diffraction Studies
X-ray diffraction (XRD) serves as the primary tool for the structural characterization of barium periodate (B1199274) phases. Both powder and single-crystal XRD methods have been employed to identify new compounds, determine their crystal structures, and refine their structural parameters with high precision.
Powder X-ray diffraction is a crucial technique for the initial characterization of polycrystalline barium periodate samples. It is instrumental in identifying crystalline phases, assessing sample purity, and determining fundamental crystallographic data.
The synthesis of this compound can result in various crystalline forms, depending on the reaction conditions. For instance, heating an amorphous precipitate, derived from aqueous solutions of Barium Hydroxide (B78521) Octahydrate and Periodic Acid, reveals the formation of multiple phases at different temperatures. unige.ch Differential scanning calorimetry (DSC) and PXRD studies have identified distinct endothermic events and corresponding new diffraction patterns at temperatures of 370 °C, 500 °C, and above 550 °C. unige.ch The final and most stable compound formed at higher temperatures is pentabarium bis(orthoperiodate), Ba₅(IO₆)₂. unige.ch
The quality of the PXRD pattern is highly dependent on the crystallinity and coherence length (average crystallite size) of the powder sample. unige.ch For materials synthesized from the reaction of BaI₂ in air, the resulting small average crystal size of approximately 60 nm is insufficient for a satisfactory ab initio structure solution. unige.ch To overcome this, mineralizers such as Rubidium Oxide have been used to increase the crystallite size to around 100-120 nm, yielding a powder quality suitable for detailed structural analysis. unige.chresearchgate.net PXRD is thus essential for monitoring the synthesis process and confirming that a nearly single-phase powder has been obtained. unige.ch
PXRD data is fundamental for indexing the diffraction patterns to determine the unit cell parameters and crystal system of new phases. For the main phase, Ba₅(IO₆)₂, indexing of the first 25 reflections from a high-quality powder pattern indicated an orthorhombic unit cell with space group Pnma. unige.ch
During the thermal synthesis of Ba₅(IO₆)₂, two other intermediate this compound phases were identified and their patterns indexed, as detailed in the table below. unige.ch
| Formation Temperature | Crystal System | Space Group | Lattice Parameters (Å) | RBragg (%) |
|---|---|---|---|---|
| 400 °C | Orthorhombic | Pnma | a = 7.466(1) b = 5.938(1) c = 21.46(1) | 0.34 |
| 500 °C | Hexagonal | P6₃/mmc | a = 5.977(1) c = 14.361(3) | 1.16 |
| > 550 °C (Ba₅I₂O₁₂) | Orthorhombic | Pnma (62) | a = 19.7474(2) b = 5.9006(1) c = 10.5773(1) | 1.0 |
Another known phase, the double perovskite Ba₂NaIO₆, was also characterized by PXRD, revealing a cubic crystal system. researchgate.net
For Ba₅(IO₆)₂, where initial attempts to grow single crystals were unsuccessful, the crystal structure was solved ab initio from high-quality conventional laboratory PXRD data. unige.chresearchgate.net The Rietveld refinement method, a full-profile analysis technique, was employed using software such as TOPAS. unige.ch
The refinement process began with a model based on five barium ions and two rigid IO₆ octahedra within the Pnma space group. unige.ch The structure was refined without constraints on atomic positions, leading to a final Bragg R-factor (RBragg) of 1.0%. unige.chresearchgate.net This successful refinement confirmed the structure, which consists of layers formed by metal and iodine atoms creating near-pentagonal channels. unige.chresearchgate.net The quality of the fit between the observed and calculated diffraction patterns validates the determined structural model. unige.ch
| Parameter | Value |
|---|---|
| Formula | Ba₅I₂O₁₂ |
| Crystal system | Orthorhombic |
| Space group | Pnma (No. 62) |
| Unit cell volume (ų) | 1232.47(2) |
| Radiation | Cu-Kα₁,₂ |
| 2θ Range (°) | 5–135 |
| RBragg (%) | 1.0 |
| Rwp (%) | 6.9 |
While PXRD is powerful, single-crystal X-ray diffraction provides the highest precision for determining structural parameters, as it avoids issues like peak overlap inherent in powder patterns.
The crystal structure of pentabarium bis(orthoperiodate), Ba₅(IO₆)₂, was later re-investigated using SCXRD, which allowed for a significant improvement in the precision of the structural parameters compared to the previous determination by the Rietveld method. iucr.orgnih.govresearchgate.net This high-quality data confirmed the orthorhombic space group Pnma (No. 62) and provided detailed information on atomic positions and interatomic distances at both room temperature (298 K) and low temperature (80 K). iucr.orgnih.gov The study found no evidence of a structural transition down to 80 K, but observed an anisotropic contraction of the lattice upon cooling, which was most pronounced along the b-axis. iucr.orgnih.gov The availability of single-crystal data provides an unambiguous and highly accurate structural model, which is invaluable for further research into the material's properties. iucr.org
| Parameter | PXRD at RT unige.ch | SCXRD at 298 K iucr.org | SCXRD at 80 K iucr.org |
|---|---|---|---|
| a (Å) | 19.7474(2) | 19.7502(4) | 19.7214(4) |
| b (Å) | 5.9006(1) | 5.9014(1) | 5.8646(1) |
| c (Å) | 10.5773(1) | 10.5786(2) | 10.5607(2) |
| Volume (ų) | 1232.47(2) | 1233.19(4) | 1221.09(4) |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Hydrogen Atom Localization and Disorder
The precise location of hydrogen atoms in crystal structures is crucial for understanding hydrogen bonding, which significantly influences the physical and chemical properties of materials. However, due to their weak scattering of X-rays, accurately determining hydrogen positions using conventional X-ray crystallography can be challenging, especially when in the presence of heavy atoms like barium. nih.gov Textbooks have traditionally emphasized that neutron diffraction is necessary for this purpose. nih.gov
Despite these challenges, modern refinement techniques have shown that hydrogen atoms can be located with considerable accuracy using X-ray diffraction data. nih.gov For instance, in a redetermination of the crystal structure of barium hexahydrogen cyclo-tetradecaoxidotetraarsenate(V), the positions of the hydrogen atoms were successfully located, leading to more precise bond lengths and angles than in previous studies. researchgate.net This allowed for a better understanding of the O—H⋯O hydrogen bonding network that consolidates the crystal packing. researchgate.net In some structures, such as strontium-tetrahydrogen-hexaoxoperiodate-trihydrate, disorder in hydrogen atom positions has been observed, where H atoms are distributed over split O-H...H-O positions. researchgate.net This type of disorder is a key structural feature that can be critical to the material's properties.
Neutron Diffraction Investigations
Locating Light Atoms (e.g., Hydrogen) in Barium Periodates
Neutron diffraction is an exceptionally powerful technique for locating light atoms, particularly hydrogen, within a crystal lattice containing heavy elements. ill.eu Unlike X-rays, which scatter from electron clouds, neutrons are scattered by atomic nuclei. nih.govfas.org This fundamental difference means that the scattering power of a hydrogen (or deuterium) nucleus is comparable to that of much heavier atoms, making them readily "visible" in neutron diffraction experiments. nih.govaps.org
This technique is indispensable for accurately characterizing hydrogen bonding and any associated disorder in hydrated compounds or those containing hydroxide or hydrogen-periodate ions. ill.eu For example, in situ neutron powder diffraction has been used to study the hydrothermal crystallization of barium titanate, successfully tracking the behavior of deuterated reactants like Ba(OD)₂·8D₂O. nih.gov Similarly, neutron diffraction studies on diammonium trihydrogen periodate, (NH₄)₂H₃IO₆, and its deuterated analogue provided precise locations for the hydrogen and deuterium (B1214612) atoms. wikipedia.org The ability to substitute hydrogen with deuterium (isotopic substitution) is a key advantage, as the difference in their scattering lengths can be used in Fourier maps to clearly distinguish the water and hydrogen atom distributions. researchgate.net
Complementary Structural Refinement with X-ray Data
Combining neutron diffraction data with X-ray diffraction data in a joint or complementary refinement process provides a more complete and accurate structural model than either technique could achieve alone. fas.orgrsc.org This approach, often utilizing the Rietveld refinement method, leverages the strengths of both techniques: X-ray diffraction is highly sensitive to the positions of heavier atoms (like barium and iodine), while neutron diffraction excels at locating lighter atoms (like oxygen and especially hydrogen). fas.orgresearchgate.netscielo.br
This dual-data approach allows for a robust determination of the entire crystal structure, from the heavy metal framework down to the precise orientation of water molecules and hydrogen bonds. researchgate.net The method has been successfully applied to a wide range of crystalline materials, including complex oxides and various inorganic compounds, to resolve ambiguities in atomic positions and bonding. fas.orgaps.orgresearchgate.net For instance, the combination of X-ray and neutron data was crucial for the unambiguous determination of the structures of certain high-temperature superconductors. fas.org This powerful combination ensures a comprehensive understanding of the structural details, including lattice parameters, bond lengths, and angles for all atoms in the unit cell.
Spectroscopic Characterization
Raman Spectroscopy of Periodate Anions and Barium Compounds
Raman spectroscopy is a vital tool for characterizing the vibrational modes of periodate compounds. The spectra provide a fingerprint of the specific periodate anions present, such as the tetrahedral metaperiodate (IO₄⁻) or various octahedral orthoperiodate species (e.g., H₄IO₆⁻). rajpub.comresearchgate.net
In the case of this compound phases, Raman spectra can confirm the identity of the compound and provide insight into its structure. For example, the Raman spectrum of Ba₅I₂O₁₂ was used to correlate the observed vibrational bands with the two distinct IO₆ octahedra present in its crystal structure. unige.ch The internal vibrations of the periodate anions are sensitive to their local environment, including coordination to cations like Ba²⁺ and the presence of hydrogen bonding. researchgate.net
The characteristic vibrational frequencies for different periodate ions have been extensively studied. For the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻), Raman peaks are observed around 411, 549, 621, 720, and 760 cm⁻¹. researchgate.net Studies on strontium-tetrahydrogen-hexaoxoperiodate-trihydrate, Sr(H₄IO₆)₂·3H₂O, analyzed the Raman spectra to understand the internal vibrations of the H₄IO₆⁻ anion. researchgate.net
Below is a data table summarizing typical Raman shifts for periodate and related barium compounds.
| Compound/Ion | Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| Ba₅I₂O₁₂ | 1059 | Tentatively assigned to a minor BaCO₃ impurity. unige.ch |
| H₂I₂O₁₀⁴⁻ (dimer) | 411, 549, 621, 720, 760 | Internal vibrations of the dimeric orthoperiodate ion. researchgate.net |
| Ba(OH)₂ | 3500 - 3690 | Stretching vibrations of non-hydrogen-bonded hydroxide ions. colab.ws |
| IO₄⁻ (in NH₄IO₄) | Below 500 | Bending mode of the IO₄⁻ anion. acs.org |
| Sr(H₄IO₆)₂·3H₂O | Not specified, but analyzed for internal vibrations | Internal vibrations of the H₄IO₆⁻ anion and O-H vibrations. researchgate.net |
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on the vibrational modes of molecules and crystal lattices, particularly those involving a change in dipole moment. researchgate.net For this compound and related compounds, IR spectroscopy is especially useful for identifying the presence of water molecules and hydroxyl groups through their characteristic stretching and bending vibrations. rajpub.comcolab.ws
The analysis of strontium-tetrahydrogen-hexaoxoperiodate-trihydrate, Sr(H₄IO₆)₂·3H₂O, included IR spectroscopy to study the internal vibrations of the periodate anion and the O–H vibrations from hydrogen bonds. researchgate.net In organic-inorganic hybrid periodates, such as (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O, IR spectroscopy has been used to identify various functional groups. rajpub.com For this compound, bands between 1324 and 1142 cm⁻¹ were attributed to the bending of the I-O-H group, while strong bands at 635 and 761 cm⁻¹ were assigned to the stretching vibrations of I-O(H) bonds. rajpub.com
The following table presents characteristic IR absorption bands for functional groups found in periodate compounds.
| Compound/Group | IR Absorption Band (cm⁻¹) | Vibrational Mode Assignment |
| (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O | 3758 - 2843 | Stretching of -NH₂⁺, -CH₂- and bending of H₂O. rajpub.com |
| (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O | 1324 - 1142 | Bending of I-O-H group. rajpub.com |
| (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O | 761, 635 | Stretching of I-O(H). rajpub.com |
| (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O | < 566 | Bending of I=O. rajpub.com |
| Sr(OH)₂ / Ba(OH)₂ | 3500 - 3690 | OH stretching of non-hydrogen-bonded hydroxide ions. colab.ws |
| BaCl₂·2H₂O | Not specified | Used to analyze librational modes of H₂O molecules. colab.ws |
Polymorphism and Hydrate (B1144303) Forms of this compound
This compound is known to exist in multiple crystalline forms (polymorphs) as well as various hydrated states. The specific phase obtained often depends on the synthesis conditions, such as temperature and the presence of water or other reactants. unige.ch
Research on the synthesis of Ba₅I₂O₁₂ (an orthoperiodate, Ba₅(IO₆)₂) from a precipitate of Ba(OH)₂ and H₅IO₆ revealed the existence of at least two other distinct, thermally-induced polymorphs. unige.ch Heating of the initial amorphous powder led to an endothermic event at 370 °C, forming a crystalline phase that was indexed with an orthorhombic unit cell. A subsequent heating step to 500 °C produced another distinct crystalline powder, corresponding to a hexagonal unit cell. Finally, heating above 550 °C resulted in the formation of the stable orthorhombic Ba₅I₂O₁₂ phase. unige.ch This demonstrates a clear case of polymorphism in the anhydrous this compound system.
In addition to anhydrous polymorphs, several hydrated forms of this compound have been reported, particularly in older literature. These are often described as basic salts. For example, precipitation from an acidic solution can yield BaO·Ba(IO₄)₂·7H₂O. ncats.io Depending on the acidity and other ions present, a pentahydrate (5H₂O) or a trihydrate (3H₂O) may also be formed. ncats.io Another reported compound is the hydrated polymorph of barium maleate (B1232345) with the formula C₂₄H₁₄O₂₄Ba₅·7H₂O, which highlights the ability of barium to form complex hydrated crystalline structures. nih.gov The characterization of these older reported hydrate forms is less complete than that of the well-defined anhydrous phases.
The identification and characterization of the different crystalline phases of this compound rely on a combination of analytical techniques, primarily X-ray diffraction (XRD) and thermal analysis methods. unige.ch
X-ray Diffraction (XRD): Powder XRD is the principal tool used to identify distinct crystalline phases. In the study that identified polymorphs of Ba₅(IO₆)₂, XRD patterns were recorded after heating the precursor material to different temperatures. unige.ch Each polymorph produces a unique diffraction pattern based on its crystal lattice. The patterns of the newly observed phases were successfully indexed to determine their unit cell parameters and crystal systems (orthorhombic and hexagonal). unige.ch For the final, stable phase, a full structural solution was achieved from the powder XRD data using a real-space approach followed by Rietveld refinement, which confirmed its orthorhombic space group Pnma. unige.ch Single-crystal XRD provides even greater precision, as demonstrated in a later re-investigation of Ba₅(IO₆)₂, which refined atomic positions and interatomic distances with high accuracy. iucr.orgnih.gov
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to detect phase transitions. The observation of endothermic signals at specific temperatures (e.g., 370 °C, 500 °C, and 550 °C) during the heating of a this compound precursor provided direct evidence of transformations from one phase to another. unige.ch By coupling these thermal events with XRD analysis of the material before and after each event, a clear picture of the polymorphic transformations can be established.
The table below summarizes the characteristics of the different phases of this compound identified during the synthesis of Ba₅(IO₆)₂.
| Formation Condition | Phase Description | Crystal System | Characterization Method |
|---|---|---|---|
| Heating precursor at 370 °C | Polymorph 1 | Orthorhombic | DSC, Powder XRD unige.ch |
| Heating precursor at 500 °C | Polymorph 2 | Hexagonal | DSC, Powder XRD unige.ch |
| Heating precursor above 550 °C | Ba₅(IO₆)₂ | Orthorhombic (Space Group: Pnma) | DSC, Powder XRD, Single-Crystal XRD unige.chiucr.org |
Anhydrous vs. Hydrated Forms
The distinction between anhydrous and hydrated forms of a chemical compound lies in the incorporation of water molecules within the crystal lattice. Hydrates, a subtype of solid solvates, contain water molecules, often in stoichiometric amounts, which are integrated into the compound's structure. nih.govlibretexts.org This "water of hydration" can form bonds with the cations and is a fundamental part of the crystal structure, meaning the hydrated form has a different structure and can exhibit distinct physical properties compared to its anhydrous (water-free) counterpart. nih.govlibretexts.orgresearchgate.net
The formation of hydrates is common for salts containing small, highly charged cations that can strongly attract polar water molecules. utexas.edu Barium salts are frequently found in hydrated forms due to the Ba²+ ion's charge. utexas.edu For example, barium chloride is commonly found as the dihydrate, BaCl₂·2H₂O. utexas.edu
In the case of this compound, the anhydrous form, specifically pentabarium bis(orthoperiodate) (Ba₅(IO₆)₂), has been structurally characterized. Research based on single-crystal X-ray diffraction confirms its structure belongs to the centrosymmetric space group Pnma (No. 62). iucr.org The structure contains two crystallographically independent iodine atoms, each at the center of a distorted octahedron formed by oxygen atoms (IO₆ octahedra). iucr.org While barium salts often form hydrates, detailed crystallographic studies focusing on a specific hydrated phase of this compound are not prevalent in the examined literature. The primary focus of recent structural analysis has been on the anhydrous form. iucr.org
Temperature-Dependent Structural Evolution
The structural behavior of anhydrous this compound (Ba₅(IO₆)₂) has been investigated as a function of temperature. Studies tracking its crystal structure from room temperature (298 K) down to 80 K reveal specific, non-uniform changes in its atomic arrangement and unit cell dimensions. iucr.org
Lattice Contraction and Thermal Dilation Coefficients
Upon cooling, anhydrous this compound exhibits anisotropic lattice contraction. The evolution of the lattice constants between 298 K and 80 K is inhomogeneous, with the packing of barium atoms around the central IO₆ octahedra becoming significantly closer at lower temperatures. iucr.org This contraction leads to an increase in the calculated density from 6.097 g/cm³ at 298 K to 6.134 g/cm³ at 80 K. iucr.org
Conversely, the IO₆ octahedra themselves are largely unaffected by the temperature change, showing no drastic alterations in their size or distortion between 80 K and 298 K. iucr.org The most significant temperature-dependent effect is observed in the interatomic distances between barium atoms. When heated from 80 K to 298 K, these Ba-Ba distances expand dramatically. iucr.org The thermal dilation coefficient for most of the Ba-Ba interatomic distances is up to an order of magnitude higher than the dilation coefficients of the lattice constants themselves. iucr.org
Table 1: Lattice Parameters of Anhydrous this compound (Ba₅(IO₆)₂) at Different Temperatures
| Temperature (K) | Lattice Constant a (Å) | Lattice Constant b (Å) | Lattice Constant c (Å) | Unit Cell Volume (ų) |
|---|---|---|---|---|
| 298 | 19.0493 | 11.3932 | 8.0003 | 1735.6 |
| 80 | 19.0061 | 11.3653 | 7.9789 | 1722.9 |
Table 2: Evolution of Ba-Ba Interatomic Distances in Ba₅(IO₆)₂
| Atom Pair | Distance at 80 K (Å) | Distance at 298 K (Å) |
|---|---|---|
| Ba1-Ba2 | 4.018 | 4.043 |
| Ba1-Ba3 | 4.095 | 4.129 |
| Ba1-Ba4 | 4.444 | 4.469 |
| Ba2-Ba3 | 4.372 | 4.414 |
| Ba2-Ba4 | 4.004 | 4.007 |
| Ba3-Ba4 | 4.436 | 4.475 |
Phase Transitions and Transformation Pathways
Within the investigated temperature range of 80 K to 298 K, studies of anhydrous pentabarium bis(orthoperiodate), Ba₅(IO₆)₂, have found no evidence of a structural phase transition. iucr.org The compound maintains its orthorhombic crystal structure in the Pnma space group throughout this cooling process. The observed changes are limited to continuous lattice contraction and adjustments in interatomic distances rather than a discontinuous change to a new crystalline phase. iucr.org
Theoretical and Computational Investigations of Barium Periodate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of materials at the atomic level. wikipedia.orgaimspress.com This quantum mechanical modeling method allows for the study of the electronic structure of many-body systems, like barium periodate (B1199274), by focusing on the electron density. wikipedia.orgaimspress.com DFT calculations provide valuable insights into the structural, electronic, and vibrational properties of compounds, complementing experimental findings. researchgate.net
Electronic Structure and Bonding Analysis
DFT calculations have been instrumental in elucidating the electronic structure and chemical bonding in barium periodate and related compounds. For instance, in barium-based periodate double perovskites like Ba₂NaIO₆, DFT studies have revealed their stability in a cubic phase. researchgate.netbohrium.com These calculations show that the interaction between the iodine and oxygen atoms within the [IO₆]⁵⁻ octahedra is a significant feature of their electronic structure. researchgate.netunige.ch
Analysis of the density of states (DOS) provides a deeper understanding of the orbital contributions to the electronic bands. In similar perovskite structures, the top of the valence band is typically dominated by oxygen p-orbitals, while the bottom of the conduction band is formed by the empty orbitals of the metal cations. researchgate.netarxiv.org The bonding within the [IO₆]⁵⁻ units is primarily covalent, arising from the overlap of iodine and oxygen orbitals. unige.ch The nature of the barium-oxygen bond is, in contrast, more ionic. acs.org
Table 1: Calculated Electronic Properties of Barium-Based Periodate Double Perovskites
| Compound | Crystal System | Space Group | Band Gap (eV) | Source |
| Ba₂NaIO₆ | Cubic | Fm3m | 3.2 | researchgate.net |
| Ba₂AgIO₆ | Cubic | Fm3m | 1.9 | researchgate.net |
Note: The band gap values are calculated using the modified Becke-Johnson (mBJ) potential.
Prediction and Interpretation of Vibrational Spectroscopy
DFT calculations are highly effective in predicting and interpreting the vibrational spectra (infrared and Raman) of materials. For this compound compounds, theoretical calculations of vibrational frequencies show a reasonable agreement with experimental spectroscopic measurements. researchgate.netunige.ch
In the case of Ba₂NaIO₆, which possesses a cubic structure with perfectly octahedral [IO₆]⁵⁻ units, DFT calculations help assign the observed Raman and IR active vibrational modes. researchgate.netunige.ch For Ba₅I₂O₁₂, the Raman spectrum confirms the presence of two distinct IO₆ octahedra. unige.ch The strong bands observed around 685 cm⁻¹ and 716 cm⁻¹ are assigned to the totally symmetric stretching mode (A₁g) of these two different IO₆ units. unige.ch DFT calculations on the isolated IO₆ octahedron have been used to estimate the difference in average I-O bond lengths between the two sites based on the observed stretching frequencies. unige.ch
Table 2: Experimental and DFT Calculated Vibrational Frequencies for Periodates
| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Source |
| Ba₅I₂O₁₂ | A₁g (IO₆ stretch) | 716, 685 | - | unige.ch |
| Ba₂NaIO₆ | A₁g, E_g, T₂g (Raman active) | - | Agreement with experiment | researchgate.netunige.ch |
| Ba₂NaIO₆ | T₁u (IR active) | - | Agreement with experiment | researchgate.netunige.ch |
Crystal Structure Optimization and Validation
DFT is a crucial tool for optimizing and validating crystal structures determined from experimental methods like X-ray diffraction (XRD). By minimizing the total energy of the system, DFT calculations can refine atomic positions and lattice parameters, leading to a more accurate structural model. acs.orgbiointerfaceresearch.com
For this compound compounds, DFT has been used to confirm the stability of proposed crystal structures. researchgate.netunige.ch In the study of Ba₂NaIO₆, DFT simulations indicated that the cubic Fm-3m and a monoclinic P2₁/n structure are energetically very close at room temperature, although experimental data only showed the cubic phase. researchgate.net This suggests the possibility of a phase transition. researchgate.net For Ba₅I₂O₁₂, DFT calculations were used in conjunction with real-space structure solution methods to determine its orthorhombic crystal structure from powder XRD data. unige.chresearchgate.net
Thermodynamic Stability and Formation Energy Predictions
Predicting the thermodynamic stability of a compound is essential for understanding its feasibility of synthesis and its behavior under different conditions. stackexchange.com DFT calculations can be used to determine the formation energy of a compound, which is a key indicator of its stability. nih.govnih.gov The stability of a compound is often assessed by constructing a convex hull of formation energies of all known phases in a given chemical system. arxiv.org If the formation energy of a new compound lies on this convex hull, it is predicted to be thermodynamically stable. arxiv.org
For barium-based perovskites, high-throughput DFT calculations have been employed to compute the formation energies of a vast number of potential compositions to predict new stable compounds. nih.gov DFT studies on Ba₂NaIO₆ have shown it to be a remarkably stable compound, with a high decomposition temperature. researchgate.net These theoretical predictions of stability are vital for guiding the experimental synthesis of new materials. stackexchange.com
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules in a material over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD can provide insights into processes such as diffusion, phase transitions, and the behavior of materials at different temperatures and pressures. researchgate.netkyushu-u.ac.jp
While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the methodology is widely applied to similar perovskite materials like barium zirconate (BaZrO₃). researchgate.netkyushu-u.ac.jp In these systems, MD simulations, often in conjunction with DFT, are used to investigate ion transport mechanisms, such as proton and oxygen ion diffusion, which are crucial for applications in fuel cells and sensors. researchgate.net Such simulations could be applied to this compound to understand the dynamics of the Ba²⁺ cations and the [IO₆]⁵⁻ anionic groups, particularly to investigate potential phase transitions or ion mobility at elevated temperatures.
Chemical Reactivity and Mechanistic Studies of Barium Periodate
Oxidation Reactions Mediated by Barium Periodate (B1199274)
The periodate ion (IO₄⁻), in which iodine is in its highest oxidation state (+7), is a potent oxidizing agent. Barium periodate serves as a source for this reactive species, facilitating various oxidation reactions in both organic and inorganic chemistry.
Periodates are effective in the oxidation of various organic functional groups. wikipedia.org A notable application is the oxidation of phenols. For instance, periodates can oxidize catechol to 1,2-benzoquinone (B1198763) and hydroquinone (B1673460) to 1,4-benzoquinone. wikipedia.org This transformation is a key step in the synthesis of quinones, which are important building blocks in organic chemistry.
Another significant oxidation reaction is the conversion of sulfides to sulfoxides. wikipedia.org This oxidation is generally selective, and by controlling the reaction conditions, over-oxidation to the corresponding sulfone can often be avoided. This makes periodate-mediated oxidation a valuable tool in organosulfur chemistry.
| Substrate | Product | Reaction Type |
|---|---|---|
| Catechol | 1,2-Benzoquinone | Oxidation of a phenol |
| Hydroquinone | 1,4-Benzoquinone | Oxidation of a phenol |
| Sulfide (R-S-R') | Sulfoxide (R-SO-R') | Sulfide oxidation |
The high oxidizing power of periodate is also utilized in inorganic chemistry. Periodates are capable of oxidizing metal ions and forming stable complexes with transition metals in high oxidation states, such as copper(III), nickel(IV), and silver(III). wikipedia.orgresearchgate.net These metal periodate complexes, like diperiodatocuprate(III) (DPC), are themselves potent oxidizing agents used in specialized applications. researchgate.net
Periodate also participates in a comproportionation reaction with iodide (I⁻) to produce iodate (B108269) (IO₃⁻). acs.org This reaction is significant in analytical chemistry for the quantitative determination of periodate. acs.orgresearchgate.net While the prompt mentions the oxidation of "Iodide to Periodate," this is typically achieved electrochemically or with very strong oxidants like chlorine or ozone. acs.org The reaction mediated by periodate itself involves the reduction of periodate and the oxidation of iodide, meeting at the intermediate oxidation state of +5 in iodate.
Oxidation of Organic Substrates (e.g., Catechol, Hydroquinone, Sulfides)
Cleavage Reactions of this compound
Perhaps the most well-known application of periodates in organic chemistry is the oxidative cleavage of carbon-carbon bonds in 1,2-difunctionalized compounds. This reaction, particularly the cleavage of vicinal diols, is a cornerstone of carbohydrate and polyol chemistry.
The oxidative cleavage of vicinal diols (1,2-diols) by periodic acid or its salts, such as this compound, is known as the Malaprade reaction. scite.aiwikipedia.org This reaction yields two carbonyl compounds (aldehydes or ketones), depending on the substitution pattern of the diol. ucalgary.camasterorganicchemistry.com
The accepted mechanism for the Malaprade reaction proceeds through the formation of a cyclic periodate ester intermediate. wikipedia.orgwikipedia.orgucalgary.ca This mechanism is strongly supported by kinetic data, which show that cis-diols react significantly faster than trans-diols, as the former can more readily form the required five-membered cyclic ester. wikipedia.orgvaia.comrsc.org The reaction is generally exothermic and often performed in aqueous solutions at controlled temperatures. wikipedia.org
Recent computational studies using Density Functional Theory (DFT) have further elucidated the pathway, suggesting a three-step process for the reaction between ethylene (B1197577) glycol and periodic acid: rsc.orgrsc.org
Formation of a seven-membered quasi-ring intermediate assisted by a hydrogen bond. rsc.orgrsc.org
Transformation into a five-membered cyclic ester intermediate. rsc.orgrsc.org
Decomposition of the cyclic ester to yield the final carbonyl products (in this case, two molecules of formaldehyde) and iodic acid (HIO₃). rsc.orgrsc.org
The utility of periodate cleavage extends beyond vicinal diols to a broader range of 1,2-difunctionalized alkanes. wikipedia.org Periodates can effectively cleave the carbon-carbon bond in substrates such as:
1,2-amino alcohols wikipedia.org
α-hydroxy acids wikipedia.org
α-keto acids wikipedia.org
1,2-diketones wikipedia.org
1,2-diamines wikipedia.org
The products of these cleavage reactions are typically aldehydes, ketones, or carboxylic acids, depending on the nature and oxidation state of the functional groups present in the starting material. wikipedia.org
| Substrate Class | General Structure | Products |
|---|---|---|
| Vicinal Diol | R₂C(OH)-C(OH)R₂ | Aldehydes/Ketones |
| α-Hydroxy Ketone | R₂C(OH)-C(=O)R | Carboxylic Acid and Aldehyde/Ketone |
| 1,2-Diketone | RC(=O)-C(=O)R | Carboxylic Acids |
| α-Amino Alcohol | R₂C(OH)-C(NH₂)R₂ | Aldehydes/Ketones and Ammonia |
The formation of the periodate ester is the crucial initial step in these cleavage reactions. The process begins with the reaction of the alcohol groups of the diol with the periodate ion. ucalgary.ca The stability and formation of this ester are influenced by factors such as pH and temperature. wikipedia.orgrsc.org
The classic mechanism involves a five-membered cyclic diester. rsc.org However, alternative mechanistic pathways have been proposed to account for the reactivity of substrates that cannot easily form a cyclic intermediate, such as some trans-diols. One such alternative, proposed by Buist, involves an acyclic (open-chain) intermediate ester. rsc.orgrsc.org This pathway may also be relevant under basic conditions. rsc.orgrsc.org
Studies on the relative stability of various periodate esters have established a general hierarchy. The stability generally decreases in the following order: cyclic triester > cyclic diester (from a 5-membered ring) > cyclic diester (from a 6-membered ring) > monoester. rsc.org This highlights the thermodynamic favorability of the cyclic intermediates that are central to the Malaprade reaction mechanism.
Cleavage of Other 1,2-Difunctionalized Alkanes
Reaction Kinetics and Rate Laws
The kinetics of reactions involving the periodate ion are influenced by several factors, most notably pH and temperature. These parameters significantly affect the reaction rate and provide insight into the underlying reaction mechanism.
The rate of oxidation reactions involving periodate is often highly dependent on the pH of the solution. researchgate.netscirp.orgajol.inforesearchgate.net In many cases, the reaction rate increases with an increase in pH. researchgate.netscirp.orgias.ac.in This behavior is frequently attributed to the deprotonation of one of the reactants, which can generate a species that is more reactive than its conjugate acid. researchgate.netscirp.org For example, in the oxidation of certain chromium(III) complexes by periodate, the deprotonated hydroxo species of the complex is found to be significantly more reactive. scirp.org
The speciation of periodate itself is also governed by pH. In aqueous solutions, various forms of periodate exist in equilibrium, including orthoperiodate (H₅IO₆), metaperiodate (IO₄⁻), and their various deprotonated anions (e.g., H₄IO₆⁻, H₃IO₆²⁻). wikipedia.orgnih.gov The dominant species depends on the pH, which in turn influences the reaction pathway and kinetics. nih.gov Studies on the H₂O₂/periodate system have shown that the degradation rates of organic contaminants are markedly accelerated when the pH is elevated, a phenomenon linked to the varying reactivity of different periodate species like H₄IO₆⁻ and the dimeric form H₂I₂O₁₀⁴⁻. nih.gov
The observed rate law often reflects this pH dependence. For the oxidation of some ternary chromium(III) complexes, the rate law includes terms for both a protonated and a more reactive deprotonated species, consistent with the experimental observation that the rate increases with pH. researchgate.net
In line with the principles of chemical kinetics, temperature has a significant effect on the rate of reactions involving periodate. researchgate.netnih.gov Generally, an increase in temperature leads to an increase in the reaction rate constant. ajpojournals.org This is because higher temperatures provide reactant molecules with greater kinetic energy, increasing the frequency and energy of collisions and thus the likelihood of overcoming the activation energy barrier. ajpojournals.org
In the periodate-mediated oxidation of cellulose (B213188), for instance, the reaction rate shows a more pronounced increase with elevated temperature compared to the effect of increasing periodate concentration. nih.gov A kinetic model for this reaction confirmed that the rate constants for the formation of the product (dialdehyde cellulose) and its subsequent degradation both increase considerably at higher temperatures, as described by the Arrhenius equation. nih.gov Similarly, studies on the oxidation of chromium(III) complexes by periodate are typically conducted across a range of temperatures (e.g., 15.0 to 35.0°C) to elucidate the temperature dependence of the reaction rate. researchgate.net While the general rule of thumb suggests a doubling of the reaction rate for every 10 K increase in temperature, the actual effect is specific to each reaction system. libretexts.org
Table 1: Effect of Temperature on the Rate of Periodate Oxidation of Dialdehyde (B1249045) Cellulose (DAC) This table is generated based on data for the periodate ion from a kinetic study on cellulose oxidation. nih.gov
| Temperature (°C) | Periodate Conc. (mol/L) | Rate Constant for DAC Formation (k₁) (h⁻¹) | Rate Constant for Cellulose Degradation (k₂) (h⁻¹) | Rate Constant for DAC Degradation (k₃) (h⁻¹) |
| 25 | 0.5 | 0.09 | 0.002 | 0.001 |
| 40 | 0.5 | 0.22 | 0.006 | 0.004 |
| 55 | 0.5 | 0.45 | 0.012 | 0.009 |
Determination of Activation Parameters
By studying the effect of temperature on the reaction rate, key thermodynamic activation parameters can be determined. These parameters, including the activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS), provide deeper insights into the transition state of the rate-determining step. They are calculated using the Arrhenius equation and the Eyring equation from transition state theory. researchgate.netias.ac.in
For many periodate oxidation reactions, particularly those involving transition metal complexes, these parameters have been calculated. researchgate.netscirp.org For example, in the oxidation of a ternary nitrilotriacetatochromium(III) complex, the activation parameters were determined from kinetic data measured at different temperatures. scirp.org The values of ΔH* and ΔS* can support a proposed mechanism; an excellent isokinetic relationship (a linear correlation between ΔH* and ΔS*) across a series of related reactions suggests a common reaction mechanism. scirp.orgias.ac.in
Table 2: Activation Parameters for the Oxidation of Various Chromium(III) Complexes by Periodate This table presents data for the periodate ion from studies on the oxidation of different chromium(III) complexes. scirp.org
| Complex | ΔH* (kJ mol⁻¹) | ΔS* (J K⁻¹ mol⁻¹) |
| [Crᴵᴵᴵ(NTA)(Ala)(H₂O)]⁻ | 58.7 | -103.4 |
| [Crᴵᴵᴵ(NTA)(Gly)(H₂O)]⁻ | 64.9 | -84.1 |
| [Crᴵᴵᴵ(NTA)(Cys)(H₂O)]⁻ | 76.2 | -44.0 |
| [Crᴵᴵᴵ(IDA)(Val)(H₂O)₂]⁺ | 64.1 | -91.0 |
| [Crᴵᴵᴵ(IDA)(Arg)(H₂O)₂]⁺ | 57.0 | -115.0 |
Electron Transfer Mechanisms in Periodate Reactions
Periodate typically functions as an oxidant via electron transfer. The specific pathway for this transfer can be categorized as either inner-sphere or outer-sphere, and the process generally involves the transfer of two electrons.
The distinction between inner- and outer-sphere mechanisms is fundamental to understanding electron transfer reactions. libretexts.orgdavuniversity.org
An inner-sphere mechanism involves the formation of a precursor complex where the oxidant and reductant are connected by a direct chemical bond or a bridging ligand. davuniversity.orgtandfonline.com Electron transfer then occurs through this bridge. This pathway is frequently proposed for the oxidation of transition metal complexes by periodate, especially for complexes that are either labile or possess a ligand capable of bridging. researchgate.netscirp.orgias.ac.intandfonline.com Evidence for this mechanism includes the spectrophotometric detection of intermediate products, which would not be formed in a direct outer-sphere reaction. tandfonline.com The periodate ion itself can act as a ligand, coordinating to the metal center before the intramolecular electron transfer takes place. researchgate.nettandfonline.com
An outer-sphere mechanism involves electron transfer between two complexes that remain separate, without the formation of covalent bonds or shared ligands. libretexts.orgdavuniversity.org The electron "jumps" from the reductant to the oxidant while their coordination spheres remain intact. libretexts.org While less commonly proposed for periodate reactions with substitution-labile metal complexes, this pathway is considered in systems where a stable bridging ligand is not available, such as in the oxidation of some iron(II) complexes where the protonated species forms an ion pair with periodate. ajol.info
Periodate is generally considered a two-electron oxidant, where the iodine atom is reduced from the +7 to the +5 oxidation state, forming the stable iodate ion (IO₃⁻). scirp.orgrjpbcs.com This pathway is supported by several lines of evidence from mechanistic studies.
In the oxidation of chromium(III) complexes, the final product is typically chromium(VI), which is consistent with a two-electron transfer from Cr(III) to I(VII) (via an intermediate Cr(V) species). researchgate.netscirp.orgias.ac.in Further evidence comes from reactions carried out in the presence of vinyl monomers like acrylonitrile. oup.com One-electron transfer processes often generate radical intermediates, which would initiate the polymerization of such monomers. The absence of polymerization during certain periodate oxidations supports a two-electron transfer mechanism that bypasses the formation of free radicals. oup.com Similarly, in ruthenium-catalyzed oxidations, periodate can generate Ru(V) through a double electron transfer (DET) process. acs.orgnih.gov
Advanced Applications in Materials Science and Inorganic Chemistry Research
Catalysis and Advanced Catalytic Processes
The catalytic activity of barium periodate (B1199274) is primarily linked to its capacity as a potent oxidizing agent. This property is harnessed in various organic and inorganic reactions, making it a valuable tool for chemical transformations.
Barium periodate serves as a catalyst in numerous chemical reactions, particularly in oxidation processes. vizagchemical.commuscatchemical.com The periodate ion (IO₄⁻) is a powerful oxidizing agent capable of oxidizing a range of substrates. wikipedia.org For instance, periodates can effectively oxidize sulfides to sulfoxides and are powerful enough to generate other strong inorganic oxidizers like ruthenium tetroxide. wikipedia.org
One of the notable applications of periodates is in the oxidative cleavage of C-C bonds. The Lemieux-Johnson oxidation, for example, utilizes a periodate salt to cleave alkenes into aldehydes or ketones. wikipedia.org This reaction involves the dihydroxylation of the alkene by osmium tetroxide, followed by the cleavage of the resulting diol by the periodate. wikipedia.org The periodate also serves the crucial role of regenerating the osmium tetroxide catalyst, allowing it to be used in catalytic amounts. wikipedia.org While sodium periodate is commonly cited, the fundamental chemistry resides with the periodate ion, making this compound a viable, albeit less common, alternative for such transformations. wikipedia.orgwikipedia.org
Furthermore, periodate has been investigated as an alternative oxidant to cerium(IV) for testing potential water oxidation catalysts. rsc.org Like Ce(IV), periodate is a very strong oxidant capable of oxidizing water to oxygen and is stable across a wide pH range, from acidic to strongly alkaline conditions. rsc.org This makes it a versatile tool for screening new catalyst materials under various conditions. rsc.org
This compound is also noted for its role as a catalyst in polymerization reactions. vizagchemical.commuscatchemical.com The oxidative power of the periodate ion can be employed to generate functional groups necessary for certain types of polymerization. For example, the periodate-mediated oxidation of molecules containing vicinal diols (1,2-diols) leads to the formation of two aldehyde groups. researchgate.net These aldehyde functionalities can then undergo condensation polymerization with amine-containing molecules to form Schiff bases (imines), creating a polymer backbone. researchgate.net This method represents a strategy to synthesize macromolecules and functional polymeric materials. researchgate.net
This compound as an Oxidative Catalyst
Energy Storage Materials Development
The unique electrochemical properties of periodates are being explored for the development of next-generation energy storage devices. This compound and its derivatives are being investigated for their potential as high-performance battery components and in advanced thermoelectric systems.
Research in this area has led to the development of novel batteries using periodate complex cathodes. google.com While specific developments have focused on complexes like H₇Fe₄(IO₄)₃O₈ and double periodate salts such as NaMnIO₆, the underlying principle of using the high-redox-potential periodate ion is broadly applicable. google.com These materials have shown the potential for high specific capacities, indicating that periodate-based compounds are a promising class of materials for future battery systems. google.com
Barium-based periodate double perovskites are a class of materials receiving significant attention for their potential in optoelectronic and thermoelectric applications. researchgate.net Compounds with the general formula A₂B'B''O₆, where A is an alkaline earth metal and B' and B'' are other metals, can exhibit a wide range of useful properties. Specifically, the periodate-based double perovskite Ba₂NaIO₆ has been studied extensively using first-principles density functional theory (DFT). researchgate.netresearchgate.net
Research indicates that Ba₂NaIO₆ is a p-type semiconductor and a suitable base material for optoelectronic devices, particularly those operating in the infrared region. researchgate.net It is a direct bandgap semiconductor, a critical property for applications in light-emitting diodes (LEDs). researchgate.netrsc.org Furthermore, studies on related barium-based periodate double perovskites, Ba₂NaHaO₆ (where Ha = Cl, Br, I), show they are strong candidates for novel optoelectronic applications due to their structural stability and favorable electronic and thermodynamic properties. rsc.orgdp.tech These materials exhibit high optical absorption and conductivity, making them promising for use in solar cells. researchgate.netdp.tech
In addition to their optical properties, these materials are also being investigated for thermoelectric applications, which involve the conversion of heat energy into electrical energy. researchgate.net The calculated figure of merit (ZT), a key indicator of thermoelectric performance, suggests that compounds like Ba₂NaIO₆ are suitable for such applications. researchgate.netdp.tech
| Compound | Crystal Structure | Calculated Band Gap (eV) | Key Application Potential | Source |
|---|---|---|---|---|
| Ba₂NaIO₆ | Cubic | 2.2298 - 3.2 | Optoelectronics (IR, UV), Thermoelectrics | researchgate.netresearchgate.netrsc.org |
| Ba₂Na(Cl/Br)O₆ | Cubic | 0.5993 - 0.6158 | Optoelectronics, Solar Cells | researchgate.netrsc.org |
Electrode Materials in Rechargeable Batteries
Precursor Chemistry in Complex Inorganic Synthesis
This compound serves as a valuable precursor in the synthesis of other important inorganic compounds. vizagchemical.commuscatchemical.com Its utility is particularly notable in the preparation of periodic acid (H₅IO₆). The reaction of this compound with a strong acid, such as nitric acid or sulfuric acid, can yield periodic acid. google.com However, this process can be challenging on an industrial scale because this compound's low solubility results in a finely divided precipitate that is difficult to purify. google.com
The thermal decomposition of related barium-iodine-oxygen compounds can also lead to the formation of this compound salts. For example, barium iodate (B108269) (Ba(IO₃)₂) is stable up to about 580°C, but at higher temperatures, it decomposes in what is known as Rammelsberg's reaction to form barium paraperiodate (Ba₅(IO₆)₂), oxygen, and iodine. wikipedia.org This demonstrates a synthetic route to a form of this compound from a more common iodate salt. wikipedia.org Additionally, barium orthoperiodate, Ba₃(H₂IO₆)₂, can be synthesized by precipitating a solution of potassium orthoperiodate with a soluble barium salt like barium chloride. This product can then be used as an intermediate to produce orthoperiodic acid.
Synthesis of New Inorganic Compounds
This compound is utilized as a reactant for creating more complex inorganic structures. A notable example is its use in the synthesis of periodate-based double perovskites and complex cobalt periodates.
Periodate-Based Double Perovskites: The compound Ba₂NaIO₆, a double perovskite, can be synthesized using a reaction involving a barium source and a periodate source. One method involves the reaction of barium hydroxide (B78521) octahydrate with sodium periodate at approximately 650 °C, which yields Ba₂NaIO₆ with a yield greater than 85%. unige.ch This synthesis demonstrates the role of the periodate group in forming complex crystal structures.
Complex Cobalt Periodates: Barium salts of complex cobalt periodates have also been prepared. For instance, after forming a free acid (H₇Co(IO₆)₂) from a sodium periodatocobaltate(III) solution, it can be neutralized and then reacted with barium chloride to precipitate a complex green barium salt.
Preparation of Complex Oxides
The synthesis of the double perovskite Ba₂NaIO₆ is a prime example of this compound's application in preparing complex oxides. This material has a highly ordered crystal structure and exhibits remarkable thermal stability, decomposing only above 1050 °C. whiterose.ac.ukacs.org The synthesis can be performed via several ceramic methods, including a solid-state reaction at 650 °C. researchgate.net
The resulting barium sodium periodate (Ba₂NaIO₆) possesses a cubic crystal structure belonging to the space group Fm3m. unige.chwhiterose.ac.ukacs.org This structure is noted for containing a perfectly octahedral [IO₆]⁵⁻ unit. unige.chresearchgate.net The high thermal stability of this complex oxide has led to research into its potential for immobilizing iodine-129, a radioactive isotope from nuclear fuel reprocessing. whiterose.ac.ukacs.orgresearchgate.net
| Parameter | Value | Source |
|---|---|---|
| Formula | Ba₂NaIO₆ | unige.chwhiterose.ac.uk |
| Crystal System | Cubic | unige.chresearchgate.net |
| Space Group | Fm3m (No. 225) | unige.chwhiterose.ac.ukresearchgate.net |
| Lattice Parameter (a) | 8.3384(1) Å | unige.chresearchgate.net |
| Formula Units (Z) | 4 | whiterose.ac.uk |
| Calculated Density | 5.964 g/cm³ | unige.ch |
| Thermal Stability | Stable up to >1050 °C | whiterose.ac.ukacs.org |
Environmental Remediation Research
While periodates, in general, are explored in advanced oxidation processes (AOPs) for water treatment, specific research focusing on this compound is limited, likely due to the environmental toxicity associated with soluble barium compounds.
Heavy Metal Removal Mechanisms
There is no evidence in the available scientific literature to suggest that this compound is used for the removal of other heavy metals. Research in this area typically focuses on the opposite: the removal of barium itself from water using various adsorbents like zeolites or allophanes through mechanisms such as ion exchange and physical adsorption. mdpi.comnih.gov
Specialized Inorganic Materials Synthesis
Pyrotechnic Formulations (as alternative oxidizers)
A significant area of research for periodate compounds is in the development of environmentally friendlier pyrotechnics. researchgate.net Periodates are being actively investigated as alternative oxidizers to replace potassium perchlorate (B79767) and hazardous barium compounds like barium nitrate (B79036). acs.orgnih.govarmy.milwikipedia.org Perchlorates are under scrutiny for their impact on thyroid function, while barium compounds are toxic. americanscientist.orggoogle.com
Dialdehyde (B1249045) Starch Production for Industrial Applications
This compound, as a source of periodate ions (IO₄⁻), serves as an oxidizing agent in the chemical modification of starch to produce dialdehyde starch (DAS). researchgate.netmdpi.com This process, known as periodate oxidation, is highly selective and involves the cleavage of the C2-C3 glycol bond within the anhydroglucose (B10753087) units of the starch polymer. mdpi.comorientjchem.orgpttz.org The reaction opens the glucose ring and forms two reactive aldehyde groups, transforming the properties of the native starch. mdpi.comalfa-chemistry.com During the oxidation, the periodate (iodate(VII)) is reduced to iodate (iodate(V)), which can potentially be recovered and re-oxidized for reuse, a critical factor for the economic viability of the process. mdpi.compttz.org
The introduction of aldehyde groups significantly alters the physicochemical characteristics of the material. pttz.org The formation of hemiacetals between the new aldehyde groups can create intra- and intermolecular cross-links, which disrupts the crystalline structure of the starch granule. orientjchem.orgpttz.org This modification results in a product, dialdehyde starch, that is a versatile polymer with numerous industrial applications. researchgate.net It is widely used as a crosslinking agent and has been effectively employed in the paper industry to enhance wet strength, in textile coatings, and in the leather tanning industry. researchgate.net The degree of oxidation, which can be controlled by reaction parameters, determines the final properties and suitability of the DAS for a specific application. pttz.orgalfa-chemistry.com
Table 1: Typical Parameters for Periodate Oxidation of Starch This table provides an interactive summary of typical conditions used in the laboratory-scale synthesis of dialdehyde starch via periodate oxidation.
| Parameter | Value/Condition | Source(s) |
| Oxidant | Sodium Periodate (NaIO₄) | mdpi.comalfa-chemistry.com |
| Molar Ratio (Periodate:Starch) | Can be varied; 1:1 for high conversion | alfa-chemistry.com |
| pH | 3.5 (using acetate (B1210297) or sulfuric acid buffer) | pttz.orgalfa-chemistry.com |
| Temperature | 25 - 40 °C | mdpi.compttz.orgalfa-chemistry.com |
| Reaction Time | 1 to >24 hours, depending on desired oxidation | pttz.org |
| Medium | Aqueous solution / Water dispersion | mdpi.compttz.org |
| Post-Reaction Process | Filtration, washing, and drying | pttz.org |
Nuclear Waste Management Considerations
The management of long-lived radioactive isotopes produced during nuclear fission is a significant challenge for the nuclear industry. osti.gov One such isotope, Iodine-129 (¹²⁹I), requires permanent isolation from the biosphere due to its long half-life of 15.7 million years and its tendency to concentrate in living organisms. google.comfrontiersin.org Because ¹²⁹I is mobile in the environment, robust immobilization technologies are required for its safe, long-term disposal in geological repositories. frontiersin.org Research has focused on converting radioactive iodine into highly insoluble compounds that can be incorporated into a durable waste form, such as a cementitious grout. osti.govosti.gov
Immobilization of Iodine-129
For the immobilization of radioactive iodine, the compound of interest is **barium iodate (Ba(IO₃)₂) **, not this compound. Off-gas streams from nuclear fuel reprocessing contain volatile radioactive iodine, which can be captured and oxidized to iodic acid (HIO₃) or a soluble iodate. google.comosti.gov This aqueous iodate is then reacted with a source of barium ions, such as barium hydroxide (Ba(OH)₂), to precipitate the highly insoluble barium iodate. google.comosti.gov
This barium iodate precipitate, containing the trapped ¹²⁹I, is then mixed with water and Portland cement to form a concrete grout. osti.govgoogle.com This process allows for high iodine loading, with the final concrete containing up to about 20% iodine by weight. google.com The resulting solid monolith serves as the final waste form for disposal. osti.govosti.gov Studies have shown that concrete containing barium iodate is unexpectedly more resistant to leaching by water compared to concretes made with other insoluble iodates, including some that have lower water solubility, such as lead iodate and silver iodate. google.com This unique interaction between barium iodate and the cement matrix enhances the waste form's ability to retain the radioactive iodine. google.com
Table 2: Comparative Leach Resistance of Various Iodate Concretes This interactive table compares the fraction of iodine leached from concretes containing 9.05 wt.% iodine from different metal iodates over time. Lower values indicate better leach resistance.
| Leaching Period (Days) | Cumulative Fraction Leached (cm) - Ba(IO₃)₂ | Cumulative Fraction Leached (cm) - Pb(IO₃)₂ | Cumulative Fraction Leached (cm) - AgIO₃ | Cumulative Fraction Leached (cm) - Hg(IO₃)₂ | Source(s) |
| 1 | 0.03 | 0.12 | 0.20 | 0.09 | google.com |
| 10 | 0.10 | 0.45 | 0.65 | 0.35 | google.com |
| 30 | 0.18 | 0.80 | 1.10 | 0.60 | google.com |
| 60 | 0.25 | 1.10 | 1.50 | 0.85 | google.com |
| 90 | 0.30 | 1.30 | 1.80 | 1.05 | google.com |
Material Stability in Extreme Environments
The long-term stability of the waste form in a geological repository is critical. The barium iodate-concrete matrix must withstand conditions such as groundwater contact and radiation exposure for millennia.
Chemical Stability and Leach Resistance: The primary measure of chemical stability in a repository is the material's resistance to leaching upon contact with water. google.com Laboratory studies have demonstrated the high leach resistance of barium iodate-concrete. osti.govgoogle.com The rate of iodine leaching is diffusion-controlled, and it is significantly lower than for other iodate compounds tested. osti.govgoogle.com In the event a repository is breached by water, the time required for the iodine to diffuse from a drum of this concrete is projected to range from thousands to millions of years. osti.gov The composition of the leachant is a critical factor; leach rates are significantly lower in saline water compared to distilled water, which is attributed to the formation of an insoluble barrier on the concrete's surface.
Radiation Stability: Barium iodate within the concrete is subject to radiolytic reduction to barium iodide (BaI₂) due to the energy emitted by the decay of ¹²⁹I. tandfonline.com This is a potential concern, as iodide salts are more soluble than iodates. osti.gov However, extensive testing has shown this effect to be minimal. tandfonline.com The measured G-value (the number of ions reduced per 100 eV of absorbed energy) for concrete with 9.05 wt% iodine was found to be 0.083. tandfonline.com Based on this, calculations show that only about 0.21% of the stored iodate would be reduced to iodide over a 1,000-year period from self-irradiation. tandfonline.com Furthermore, experiments exposing the concrete to a gamma radiation dose equivalent to 660 years of self-irradiation showed that the radiation had a nil to slight effect on the iodine leach rate.
Thermal Stability: The choice of cement as a host matrix is partly driven by the limited thermal stability of iodine compounds, which makes them unsuitable for high-temperature vitrification processes where the iodine would volatilize. rsc.org Barium iodate itself is thermally stable, and its incorporation into a concrete matrix is a low-temperature process that ensures the radioactive iodine remains fixed. osti.govosti.gov
Advanced Analytical Techniques for Barium Periodate Characterization
Quantitative Determination of Periodate (B1199274) Species
Accurately quantifying periodate (IO₄⁻) and its related forms, such as orthoperiodate (H₅IO₆), is fundamental in analytical chemistry. acs.org For barium periodate, this can be achieved through classical wet chemistry techniques as well as instrumental methods. The primary methods include volumetric and gravimetric analyses, and UV-Vis spectroscopy. acs.orgresearchgate.net
Volumetric analysis, or titration, is a common method for quantifying periodate. One established approach is based on the comproportionation reaction between periodate and iodide (I⁻) in an acidic medium, which produces iodate (B108269) (IO₃⁻) and iodine (I₂). acs.orgmt.com The liberated iodine can then be titrated with a standard solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint. mt.com
Another volumetric strategy involves the reaction of periodate with an excess of a known reducing agent, like arsenious acid (H₃AsO₃). The unreacted excess arsenious acid is then back-titrated with a standard iodine solution. This method is particularly useful for determining periodate concentrations in various samples.
The oxidation of organic compounds with adjacent functional groups, such as 1,2-diols (e.g., glycerol), by periodate is a well-known quantitative reaction. rsc.orggfschemicals.com The reaction consumes periodate in a stoichiometric manner. By quantifying the amount of periodate consumed or one of the reaction products (like formic acid), the initial amount of the organic compound can be determined. rsc.org Conversely, if the concentration of the organic compound is known, this reaction can be used to determine the concentration of the periodate solution.
Table 1: Example of a Volumetric Determination Reaction
| Reactants | Products | Titrant for Analysis |
|---|---|---|
| IO₄⁻ + 2I⁻ + H₂O | IO₃⁻ + I₂ + 2OH⁻ | Sodium Thiosulfate (Na₂S₂O₃) |
| H₅IO₆ + H₃AsO₃ | HIO₃ + H₃AsO₄ + H₂O | Iodine (I₂) for back-titration |
Gravimetric analysis is a highly accurate method for quantitative determination based on the mass of a solid. nahrainuniv.edu.iqslideshare.net For periodate species, this technique often relies on the precipitation of a sparingly soluble salt. acs.orgresearchgate.net Barium salts are particularly useful for this purpose. The addition of a soluble barium salt, such as barium chloride (BaCl₂), to a solution containing periodate ions leads to the precipitation of insoluble this compound. slideshare.netamrita.edu
The general procedure involves:
Dissolving the sample containing periodate in an appropriate solvent.
Adding an excess of a barium chloride solution to ensure complete precipitation of the periodate as this compound.
Filtering the precipitate from the solution using fine-porosity filter paper.
Washing the precipitate with deionized water to remove any soluble impurities.
Drying or igniting the precipitate at a specific temperature to obtain a compound of known, stable stoichiometry.
Weighing the final, pure, and dry precipitate.
From the mass of the precipitated this compound, the amount or concentration of periodate in the original sample can be calculated using stoichiometric principles. nahrainuniv.edu.iqamrita.edu
Ultraviolet-Visible (UV-Vis) spectroscopy is an instrumental method used for the quantitative analysis of substances that absorb light in the UV or visible regions of the electromagnetic spectrum. libretexts.org Periodate ions have a characteristic absorption maximum in the ultraviolet region, typically around 222 nm. mdpi.comresearchgate.net
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the quantitative determination of periodate concentration by measuring the absorbance at its λ-max (wavelength of maximum absorbance). researchgate.net A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known periodate concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net
An indirect spectrophotometric method has also been developed. This method is based on the reaction of periodate with iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the color of a dye, such as Azure B, and the decrease in absorbance at the dye's λ-max (e.g., 644 nm for Azure B) is measured. scielo.br This change in absorbance is directly proportional to the initial periodate concentration. scielo.br This method can be highly sensitive, with detection limits in the microgram per milliliter (µg/mL) range. scielo.br
Table 2: Key Parameters for UV-Vis Determination of Periodate
| Method | Wavelength (λ-max) | Principle | Concentration Range |
|---|---|---|---|
| Direct Measurement | ~222 nm | Direct absorption by the periodate ion. researchgate.net | Dependent on molar absorptivity |
Gravimetric Techniques (e.g., formation of insoluble this compound)
Advanced Spectroscopic Methods for Structure and Purity
To determine the molecular structure and assess the purity of this compound compounds, several advanced spectroscopic techniques are employed. These methods provide information about the arrangement of atoms, the types of chemical bonds present, and the presence of impurities.
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and characterizing the bonding within the periodate anion. nih.gov The periodate ion can exist in different forms, such as the tetrahedral metaperiodate (IO₄⁻) or the octahedral orthoperiodate ([IO₆]⁵⁻), each with distinct vibrational modes. researchgate.net For instance, the crystal structure of Ba₂NaIO₆ has been shown to contain a perfectly octahedral [IO₆]⁵⁻ unit. researchgate.net IR and Raman spectra of this compound compounds reveal characteristic bands corresponding to I-O stretching and O-I-O bending vibrations, which can confirm the specific periodate species present. nih.govunige.ch The presence of water of hydration or hydroxyl groups can also be identified by characteristic bands in the IR spectrum. unige.ch
X-ray Diffraction (XRD) : XRD is a powerful technique for determining the crystal structure of solid materials. For polycrystalline powders of this compound, powder XRD is used to identify the crystalline phases present and determine their lattice parameters. unige.ch By analyzing the diffraction pattern, researchers can determine the symmetry (e.g., orthorhombic) and the arrangement of atoms within the unit cell. unige.chresearchgate.net This technique was used to determine the crystal structure of Ba₅I₂O₁₂, revealing a layered arrangement of metal and iodine atoms. unige.ch XRD is also invaluable for assessing the purity of a sample, as the presence of other crystalline phases will result in additional peaks in the diffraction pattern. unige.ch
Thermal Analysis Techniques (e.g., DSC, TGA) for Decomposition Studies
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for studying the thermal stability and decomposition pathways of this compound. akjournals.comresearchgate.net
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated at a controlled rate. For hydrated this compound, TGA curves show distinct mass loss steps corresponding to dehydration (loss of water molecules) followed by the decomposition of the periodate itself at higher temperatures. akjournals.com The decomposition of this compound can lead to the formation of barium iodate (Ba(IO₃)₂) and eventually barium oxide (BaO) with the release of iodine and oxygen. akjournals.com
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) : DTA and DSC measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques detect thermal events such as phase transitions, crystallization, and decomposition, which can be endothermic (heat absorbed) or exothermic (heat released). unige.chakjournals.com For example, studies on Ba₂I₂O₉·9H₂O have shown that partial dehydration begins above 100°C, followed by the decomposition of the periodate between 100-200°C. akjournals.com At higher temperatures (350-400°C), the crystallization of barium iodate from an amorphous intermediate can be observed as a distinct exothermic peak in the DTA or DSC trace. akjournals.com
Table 3: Thermal Decomposition Events for a Hydrated this compound (Illustrative Example)
| Temperature Range | Technique | Observation | Interpretation |
|---|---|---|---|
| 100 - 200 °C | TGA, DTA | Mass loss, endothermic peak | Dehydration and initial decomposition. akjournals.com |
| 350 - 400 °C | DTA | Exothermic peak | Crystallization of Barium Iodate (Ba(IO₃)₂). akjournals.com |
Microstructural Analysis (e.g., SEM, TEM) for Particle Morphology
Microstructural analysis provides direct visualization of the size, shape, and surface features of the this compound particles.
Scanning Electron Microscopy (SEM) : SEM is widely used to study the surface morphology and topography of materials. It provides high-resolution images of the particles, revealing their shape (e.g., crystalline, amorphous), size distribution, and degree of agglomeration. researcher.life Coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , SEM can also perform elemental analysis, confirming the presence and distribution of barium, iodine, and oxygen in the sample and detecting any elemental impurities. unige.ch
Transmission Electron Microscopy (TEM) : For even higher resolution imaging, TEM is employed. TEM allows for the analysis of the internal structure of the particles, including their crystallinity and the presence of defects. High-resolution TEM (HRTEM) can even visualize the atomic lattice planes, providing detailed information about the crystal structure at the nanoscale.
Q & A
Basic: What are the standard methods for synthesizing barium periodate, and how can researchers optimize yield and purity?
This compound synthesis typically involves metathesis reactions between barium salts (e.g., barium nitrate) and periodate precursors (e.g., sodium periodate) under controlled pH and temperature. Optimization requires:
- pH control : Periodate stability is pH-dependent; acidic conditions (pH 2–4) minimize iodate formation .
- Solvent selection : Aqueous systems are common, but mixed solvents (e.g., ethanol-water) can enhance crystallinity .
- Characterization : Validate purity via X-ray diffraction (XRD) for phase identification and inductively coupled plasma mass spectrometry (ICP-MS) for stoichiometric accuracy .
Basic: How can researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is critical:
- Structural analysis : Use XRD to confirm crystal lattice parameters and Raman spectroscopy to identify vibrational modes of the periodate anion (IO₆⁻) .
- Electronic properties : UV-Vis spectroscopy reveals ligand-to-metal charge transfer transitions, while X-ray photoelectron spectroscopy (XPS) quantifies oxidation states of iodine and barium .
- Thermal stability : Thermogravimetric analysis (TGA) under inert gas determines decomposition pathways .
Advanced: How should researchers resolve contradictions in reported oxidation potentials of this compound in aqueous vs. non-aqueous systems?
Discrepancies often arise from solvent polarity and ion-pairing effects:
- Experimental validation : Compare cyclic voltammetry (CV) data in controlled environments (e.g., acetonitrile vs. water) to isolate solvent-specific redox behavior .
- Computational modeling : Density functional theory (DFT) simulations can predict solvation energies and electron transfer barriers, aligning theoretical and empirical data .
- Reproducibility : Document electrode conditioning (e.g., platinum vs. glassy carbon) and reference electrode calibration to minimize artifacts .
Advanced: What strategies are effective for designing this compound-based catalysts for selective oxidation reactions?
Catalytic efficiency hinges on:
- Active site engineering : Modify surface morphology via hydrothermal synthesis to expose specific crystal facets (e.g., {001} planes in layered structures) .
- Substrate compatibility : Screen solvents and co-catalysts (e.g., transition metals) to enhance regioselectivity. For example, Mn²⁺ dopants can stabilize radical intermediates in alcohol oxidations .
- Kinetic profiling : Use in-situ Fourier-transform infrared spectroscopy (FTIR) to monitor reaction intermediates and adjust temperature/pressure dynamically .
Basic: What are the primary challenges in stabilizing this compound under ambient conditions, and how can they be mitigated?
This compound is hygroscopic and prone to hydrolysis:
- Storage protocols : Store in desiccators with silica gel or under argon atmosphere .
- Handling : Use gloveboxes for synthesis and characterization to prevent moisture ingress .
- Stabilizers : Introduce chelating agents (e.g., EDTA) in solution-phase applications to suppress iodate formation .
Advanced: How can researchers validate the environmental impact of this compound waste streams in laboratory settings?
Adopt a lifecycle assessment (LCA) framework:
- Toxicity profiling : Use ICP-MS to quantify barium and iodine leaching into simulated wastewater .
- Remediation : Test ion-exchange resins (e.g., zeolites) for heavy metal capture, and validate efficiency via batch adsorption experiments .
- Regulatory alignment : Cross-reference disposal protocols with REACH guidelines to ensure compliance .
Basic: What spectroscopic techniques are most reliable for distinguishing this compound from its decomposition products?
- Infrared (IR) spectroscopy : Track the disappearance of the symmetric stretching mode of IO₆⁻ (~750 cm⁻¹) and the emergence of IO₃⁻ peaks (~780 cm⁻¹) .
- Mass spectrometry (MS) : Monitor m/z ratios for Ba²⁺ (137.33) and periodate fragments (e.g., IO₃⁻ at 174.9) .
- Solid-state NMR : ¹²⁷I NMR can differentiate between periodate and iodate phases based on chemical shifts .
Advanced: How can machine learning models improve the prediction of this compound reactivity in novel reaction environments?
- Dataset curation : Compile kinetic data (rate constants, activation energies) from literature and high-throughput experiments .
- Feature selection : Train models on descriptors like solvent polarity, ionic radius, and frontier orbital energies .
- Validation : Compare predicted vs. experimental outcomes for cross-coupling reactions, refining algorithms iteratively .
Basic: What safety protocols are essential when handling this compound in academic laboratories?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Emergency response : Neutralize spills with sodium carbonate and dispose of waste per OSHA guidelines .
Advanced: What unresolved mechanistic questions exist regarding this compound’s role in advanced oxidation processes (AOPs)?
Key gaps include:
- Radical generation pathways : Elucidate whether hydroxyl radicals (•OH) or periodate radicals (IO₄•⁻) dominate in pollutant degradation .
- pH-dependent mechanisms : Use isotopic labeling (¹⁸O) to trace oxygen sources in oxidation products .
- Scalability : Pilot studies comparing batch vs. flow reactors for industrial relevance without commercial bias .
Methodological Notes
- Data validation : Cross-check experimental results with computational models (e.g., DFT) to ensure consistency .
- Reproducibility : Document synthesis conditions (e.g., stirring rate, aging time) meticulously to enable replication .
- Ethical compliance : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
